molecular formula C23H28N4O2S B2720384 N-(sec-butyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242944-05-3

N-(sec-butyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2720384
CAS RN: 1242944-05-3
M. Wt: 424.56
InChI Key: METCDCWIZKWEOF-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Vinaya et al. (2017) focused on the Synthesis, Anti-Angiogenic, and DNA Cleavage Studies of novel derivatives similar to the specified compound. These derivatives were synthesized and characterized, and their efficacy to inhibit in vivo angiogenesis was evaluated using the chick chorioallantoic membrane model. Their DNA cleavage abilities were also assessed, showing significant anti-angiogenic and DNA cleavage activities, indicating potential anticancer properties by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Nonaqueous Capillary Electrophoresis

Lei Ye and colleagues (2012) developed a Nonaqueous Capillary Electrophoretic Separation method for imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI). This study underscores the importance of analytical methods in quality control and the characterization of pharmaceutical compounds (Lei Ye et al., 2012).

Efficient Synthesis of Novel Pyridopyrimidines

V. Vijayakumar's team (2014) reported on An Efficient Synthesis of Some Novel 5,7-DiarylpYridO[4,3-d]Pyrimidines , showcasing the versatility of similar compounds in synthesizing new chemical entities that could have potential therapeutic applications or serve as intermediates for further chemical transformations (V. Vijayakumar et al., 2014).

Potential Antidepressant and Nootropic Agents

A study by Asha B. Thomas et al. (2016) explored the Synthesis and Biological Evaluation of Schiff’s Bases and 2-Azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This research highlights the therapeutic potential of structurally related compounds in addressing central nervous system disorders (Asha B. Thomas et al., 2016).

Discovery of Orally Active Histone Deacetylase Inhibitor

Nancy Z. Zhou and her team (2008) described the Discovery of N-(2-Aminophenyl)-4-[(4-Pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) , an orally active histone deacetylase inhibitor. This compound exhibits selective inhibition of HDACs 1-3 and 11, illustrating the potential of similar compounds in cancer therapy (Nancy Z. Zhou et al., 2008).

properties

IUPAC Name

N-butan-2-yl-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-4-15(3)24-21(28)17-6-5-11-27(12-17)23-25-19-18(13-30-20(19)22(29)26-23)16-9-7-14(2)8-10-16/h7-10,13,15,17H,4-6,11-12H2,1-3H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METCDCWIZKWEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

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